1H-Indole-2-carboxamide, 3-(phenylsulfonyl)-

Description

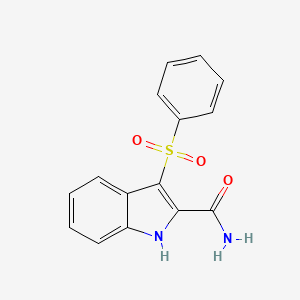

1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- is a sulfonamide-substituted indole derivative characterized by a phenylsulfonyl group at the 3-position of the indole ring and a carboxamide group at the 2-position.

Synthesis: The compound is synthesized via multi-step reactions, including diazotization of sulfanilamide, cyclization in acidic media, and subsequent functionalization (e.g., hydrazide formation) . X-ray crystallography studies confirm its planar indole core and distinct dihedral angles (e.g., 66.5–81.2° between indole and phenyl rings), which stabilize intermolecular interactions like hydrogen bonding and C–H⋯π stacking .

Applications: This compound exhibits antitumor, antimicrobial, and antiviral activities. Notably, its structural analogs (e.g., 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide) are potent HIV-1 reverse transcriptase inhibitors .

Structure

3D Structure

Properties

CAS No. |

540740-84-9 |

|---|---|

Molecular Formula |

C15H12N2O3S |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

3-(benzenesulfonyl)-1H-indole-2-carboxamide |

InChI |

InChI=1S/C15H12N2O3S/c16-15(18)13-14(11-8-4-5-9-12(11)17-13)21(19,20)10-6-2-1-3-7-10/h1-9,17H,(H2,16,18) |

InChI Key |

FZZBOGZHKTXPHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=CC=CC=C32)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of Ester to Acid Followed by Amidation

- Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate is hydrolyzed to the corresponding acid using lithium hydroxide monohydrate in a mixture of tetrahydrofuran, methanol, and water under reflux for 5 hours.

- The acid is then converted to the carboxamide by activation of the carboxyl group and reaction with ammonia or amines.

Direct Amidation Using Coupling Reagents

- Peptide coupling reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are used to activate the carboxylic acid.

- The activated acid reacts with ammonia or amines to form the carboxamide.

- This method is efficient and commonly used in the synthesis of indole carboxamide derivatives.

Ammonium Hydroxide or Hydrazine Hydrate Treatment

- In some routes, ester intermediates are treated with ammonium hydroxide or hydrazine hydrate to directly convert esters to carboxamides.

Representative Synthetic Routes and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | N-Phenylsulfonylation | Phenylsulfonyl chloride, base (e.g., NaH) | Protects indole NH, facilitates regioselective substitution |

| 2 | Halogenation at 2-position | Molecular bromine with sodium methoxide or N-bromosuccinimide with benzoyl peroxide | Introduces halogen for further functionalization |

| 3 | Carboxylation | Palladium-catalyzed carbonylation or lithiation followed by CO2 quench | Introduces carboxylic acid or ester group |

| 4 | Ester hydrolysis | Lithium hydroxide monohydrate in THF/MeOH/H2O, reflux 5 h | Converts ester to acid |

| 5 | Amidation | BOP or TBTU coupling reagent with ammonia or amine in DMF, triethylamine base | Forms carboxamide efficiently |

Detailed Example: Synthesis of 1-(Phenylsulfonyl)-1H-indole-2-carboxamide

- Starting from methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate (473 mg, 1.5 mmol), lithium hydroxide monohydrate (441 mg, 10.5 mmol) is added in a solvent mixture of tetrahydrofuran/methanol/water (5:5:1, 11 mL).

- The mixture is refluxed for 5 hours to hydrolyze the ester to the acid.

- After cooling, the pH is adjusted to 2 with 1N HCl, and the product is extracted with ethyl acetate.

- The crude acid is purified by recrystallization from dichloromethane and hexanes.

- The acid is then activated using BOP reagent in DMF with triethylamine and reacted with ammonia to yield the carboxamide.

Research Findings and Optimization

- Use of coupling reagents like BOP and TBTU significantly improves yields and reduces reaction times compared to classical amidation methods.

- Phenylsulfonyl protection is advantageous due to its stability and ease of removal if necessary.

- Hydrolysis of esters under mild basic conditions avoids harsh acidic conditions that may degrade sensitive indole derivatives.

- Directed ortho-metalation and halogenation strategies enable regioselective functionalization at the 2-position.

- The choice of solvent and base in amidation steps affects the purity and yield of the final carboxamide.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

Oxindole derivatives: from oxidation.

Amines: from reduction.

Substituted indoles: from electrophilic substitution.

Scientific Research Applications

Case Studies

- Hepatocellular Carcinoma : The compound demonstrated significant inhibitory activity against Huh7 hepatocellular carcinoma cells with an IC50 value of 5.0 µM. It induced G2/M-phase cell cycle arrest, leading to apoptotic cell death through interactions with the colchicine-binding site of tubulin .

- Gastric Cancer : Another study highlighted its efficacy against MGC-803 gastric cancer cells, showing an IC50 value as low as 0.011 µM. The compound effectively inhibited tubulin polymerization and exhibited strong antiproliferative activity across multiple cancer lines .

HIV-1 Reverse Transcriptase Inhibition

The indole derivative has been recognized for its potent inhibitory effects on HIV-1 reverse transcriptase (RT), making it a valuable candidate in the development of antiretroviral therapies. The mechanism involves selective binding to different enzyme-substrate complexes, which can be tailored through structural modifications.

Case Studies

- Inhibition Potency : In vitro studies have shown that 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- can inhibit HIV-1 RT at low nanomolar concentrations. It has been effective against both wild-type and drug-resistant strains of the virus, including variants resistant to other non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as K103N and Y181C .

- Oral Bioavailability : Preclinical studies indicate good oral bioavailability in animal models, suggesting potential for therapeutic use in humans .

Structure-Activity Relationship (SAR) Insights

Understanding the SAR of 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- is crucial for optimizing its pharmacological properties. Modifications to the phenylsulfonyl group can enhance selectivity and potency against specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Increased binding affinity to HIV-1 RT |

| Variation in sulfonyl substituents | Enhanced selectivity against resistant strains |

| Alteration in indole position | Improved anticancer efficacy |

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, inhibiting their activity. The phenylsulfonyl group can enhance the compound’s binding affinity to its targets . These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Findings

Substituent Position :

- The 3-position is critical for activity. For example, 3-(phenylsulfonyl) derivatives show enhanced antiviral activity compared to 1-substituted analogs due to improved DNA/protein binding .

- Substitution at position 5 (e.g., chloro or sulfonamido) introduces steric and electronic effects that modulate selectivity. The 5-chloro analog’s potency against HIV-1 is attributed to increased electronegativity .

Functional Group Impact: Sulfonamide vs. Sulfonyl: Sulfonamides (e.g., at position 5 in 3-phenyl-5-sulfonamido analogs) enhance hydrogen-bonding capacity, whereas sulfonyl groups (e.g., at position 3) improve metabolic stability . Thioether vs.

Conformational Stability :

- Dihedral angles between the indole ring and substituents influence molecular packing. For instance, 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- exhibits tighter intermolecular interactions (via R₂²(14) hydrogen-bonded dimers) than furanylcarbonyl analogs, enhancing crystallinity and bioavailability .

Research Implications

- Drug Design : The 3-(phenylsulfonyl) group is a privileged scaffold for antiviral and anticancer agents. Modifications at positions 2 (carboxamide) and 5 (halogenation) can optimize potency and reduce toxicity.

- SAR Insights : Electron-withdrawing groups at position 3 enhance target binding, while bulky substituents at position 1 may reduce activity due to steric hindrance .

Biological Activity

1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, featuring both a carboxamide and a phenylsulfonyl group, enhances its binding affinity to various biological targets, making it a subject of interest for therapeutic applications.

The molecular formula of 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- is with a CAS number of 540740-84-9. The presence of the indole ring contributes to its biological properties, while the functional groups facilitate interactions with enzymes and proteins.

The mechanism of action involves:

- Binding Affinity : The carboxamide group forms hydrogen bonds with target proteins, while the phenylsulfonyl group enhances binding strength.

- Enzyme Inhibition : It has been shown to inhibit various enzymes, including those involved in cancer cell proliferation and inflammatory responses.

Biological Activities

1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- exhibits a range of biological activities:

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent. For instance:

- Antiproliferative Effects : Compounds similar to 1H-Indole-2-carboxamide have demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The GI50 values for these compounds ranged from 0.95 µM to 1.50 µM .

- Mechanistic Studies : Induction of apoptosis was observed through activation of caspases (3, 8, and 9) and modulation of apoptotic markers such as Bax and Bcl2 .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, showing potential in reducing inflammation markers in vitro and in vivo models .

Antiviral Activity

Indole derivatives have been explored as inhibitors of viral replication. Specifically, compounds related to this indole structure have shown promise against HIV-1 reverse transcriptase, indicating potential antiviral applications .

Comparative Analysis

To understand the uniqueness of 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- compared to similar compounds, the following table summarizes key attributes:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- | Carboxamide & phenylsulfonyl groups | Anticancer, anti-inflammatory |

| 5-Chloro-3-(phenylsulfonyl)indole | Chlorine substitution | Potent HIV inhibitor |

| N-(furan-2-ylmethyl)-1H-indole-3-carboxamide | Furan substitution | Moderate anticancer activity |

Study on Antiproliferative Activity

A study published in Journal of Medicinal Chemistry evaluated various indole derivatives for their antiproliferative effects. Compounds were tested against multiple cancer cell lines with results indicating that derivatives similar to 1H-Indole-2-carboxamide exhibited lower GI50 values compared to standard chemotherapeutics .

In Vivo Studies on Ulcerative Colitis

In a mouse model for ulcerative colitis (UC), derivatives based on this indole structure demonstrated significant therapeutic effects by reducing disease activity index (DAI) and inflammatory cell infiltration . This suggests potential applications beyond oncology.

Q & A

Basic: What are the established synthetic routes for 3-(phenylsulfonyl)-1H-indole-2-carboxamide, and how do reaction conditions influence yield?

Answer:

A common synthetic route involves the reaction of 1-phenylsulfonyl-2-(bromomethyl)-3-(phenylthio)-1H-indole with ZnBr₂ in dry acetonitrile under reflux conditions. This method yields the target compound after purification via crystallization from methanol . Alternative catalytic systems, such as calcium trifluoromethanesulfonimide ( ), can enhance reaction efficiency by stabilizing intermediates. Key factors influencing yield include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.

- Catalyst loading : Stoichiometric ZnBr₂ (2 equivalents) ensures complete bromine substitution.

- Temperature : Reflux (80–100°C) accelerates reaction kinetics but may require inert atmospheres to prevent oxidation .

Basic: Which spectroscopic techniques are critical for characterizing 3-(phenylsulfonyl)-1H-indole-2-carboxamide, and what key structural features do they confirm?

Answer:

- X-ray crystallography : Resolves bond lengths (e.g., S–O = 1.419 Å, S–N = 1.679 Å) and dihedral angles between indole and phenyl rings (66.5–81.2°), confirming stereoelectronic effects of the sulfonyl group .

- NMR spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and NH resonances (δ ~10 ppm) validate substitution patterns.

- ¹³C NMR : Carbonyl carbons (δ ~165 ppm) confirm carboxamide functionality.

- IR spectroscopy : Stretching vibrations for SO₂ (1150–1350 cm⁻¹) and C=O (1680–1700 cm⁻¹) provide functional group verification .

Advanced: How can computational methods like DFT or molecular docking be integrated into the design of derivatives for enhanced biological activity?

Answer:

- Quantum chemical calculations : Use density functional theory (DFT) to map reaction pathways and predict transition states, as demonstrated in ICReDD’s workflow (). This reduces trial-and-error experimentation by identifying energetically favorable intermediates .

- Molecular docking : Screen derivatives against target proteins (e.g., HIV-1 reverse transcriptase) to prioritize candidates with strong binding affinities. For example, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide showed sub-micromolar inhibition via hydrophobic interactions with the enzyme’s active site .

- Machine learning : Train models on existing bioactivity data to predict SAR (structure-activity relationships) for novel analogs .

Advanced: What strategies address contradictions in biological activity data across different studies of phenylsulfonyl indole derivatives?

Answer:

Contradictions often arise from variability in:

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times can alter IC₅₀ values. Standardize protocols using guidelines from organizations like the NIH.

- Compound purity : HPLC-MS analysis (≥95% purity) ensures reproducibility. Impurities from incomplete sulfonation (e.g., residual thioether byproducts) may skew results .

- Pharmacokinetic factors : Metabolic stability (e.g., cytochrome P450 interactions) can differ between in vitro and in vivo models. Use liver microsomal assays to validate metabolic pathways .

Advanced: How can reaction parameters be optimized using factorial design for synthesizing novel indole-2-carboxamide derivatives?

Answer:

- Full factorial design : Vary factors like temperature (60–120°C), catalyst loading (1–3 equivalents), and solvent polarity (acetonitrile vs. DMF) to identify interactions affecting yield. For example, a 2³ design (8 experiments) reveals optimal conditions for ZnBr₂-mediated reactions .

- Response surface methodology (RSM) : Model non-linear relationships between parameters. For instance, RSM might show that yield plateaus at 90°C due to solvent evaporation .

- AI-driven automation : Platforms like COMSOL Multiphysics integrate real-time data from inline FTIR or mass spectrometry to dynamically adjust parameters (e.g., reagent flow rates) .

Advanced: How do crystallographic studies inform the design of derivatives with improved stability?

Answer:

X-ray structures reveal:

- Intermolecular interactions : Hydrogen bonds (e.g., N2–H2⋯O2 in cyclic dimers) and C–H⋯π stacking enhance thermal stability. Derivatives with electron-withdrawing groups (e.g., –CF₃) strengthen these interactions .

- Conformational flexibility : Dihedral angles >60° between indole and sulfonyl groups reduce steric strain, improving solubility. For example, substituting the phenyl ring with smaller moieties (e.g., pyridyl) maintains rigidity while lowering logP values .

Basic: What known biological activities are reported for 3-(phenylsulfonyl)-1H-indole-2-carboxamide derivatives?

Answer:

- Antiviral activity : 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide inhibits HIV-1 reverse transcriptase (IC₅₀ = 0.12 µM) by binding to the non-nucleoside site .

- Anticancer potential : Analogues with halogen substitutions (e.g., 3-iodo derivatives) disrupt microtubule assembly in breast cancer cell lines (MCF-7) .

- DNA interaction : Phenylsulfonylindoles intercalate with calf thymus DNA, as shown via UV-Vis hypochromicity and fluorescence quenching .

Advanced: What spectroscopic discrepancies might arise during structural elucidation, and how can they be resolved?

Answer:

- ¹H NMR splitting anomalies : Diastereotopic protons in chiral derivatives (e.g., N-alkylated carboxamides) may show unexpected multiplicity. Use NOESY or COSY to assign stereochemistry .

- X-ray vs. computational geometry : Discrepancies in bond lengths (e.g., S–C vs. DFT-predicted values) may indicate crystal packing effects. Compare with gas-phase DFT-optimized structures .

- Mass spectrometry adducts : Sodium or potassium adducts ([M+Na]⁺) can obscure molecular ion peaks. Use ESI⁻ mode or chelating agents (e.g., EDTA) to suppress adduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.